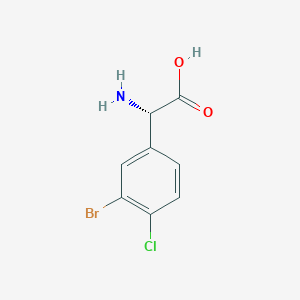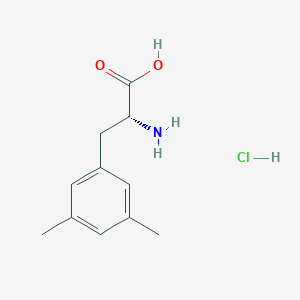
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity. It is often used in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps, starting from commercially available precursors
Bromination and Chlorination: The aromatic precursor undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination is then carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Amino Acid Introduction: The halogenated aromatic compound is then reacted with glycine or a glycine derivative under suitable conditions to introduce the amino acid moiety. This step may involve the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers, while coupling reactions can yield amides or ureas.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance binding affinity and selectivity for these targets, leading to potent biological effects. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
(S)-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride: This compound has a fluorine substituent instead of chlorine, which can alter its reactivity and biological activity.
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid hydrochloride: The presence of both chlorine and fluorine substituents can lead to different chemical and biological properties.
(S)-2-Amino-2-(3-bromo-4-methylphenyl)acetic acid hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The unique combination of bromine and chlorine substituents in (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride makes it distinct from these similar compounds, offering specific advantages in terms of reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
QLWNCGDGZWDVLB-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)


![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)

![6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15233222.png)


![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


